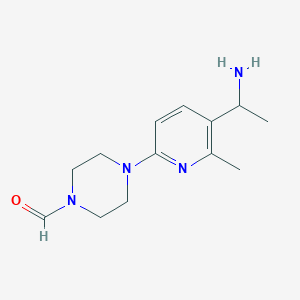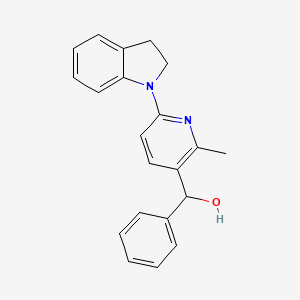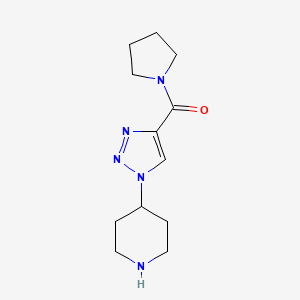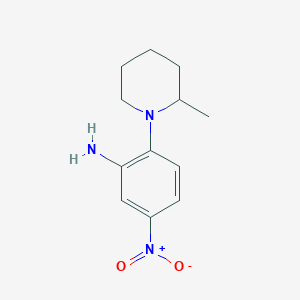
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dihydroisobenzofuran ring and a trifluoroethanone group, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 1,3-dihydroisobenzofuran with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trifluoroethanone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biochemical effects. The dihydroisobenzofuran ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroethanol: This compound has a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoroacetic acid:
1-(1,3-Dihydroisobenzofuran-5-YL)-2,2,2-trifluoromethane: This compound lacks the carbonyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its combination of the dihydroisobenzofuran ring and the trifluoroethanone group, which together confer specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C10H7F3O2 |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
1-(1,3-dihydro-2-benzofuran-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(14)6-1-2-7-4-15-5-8(7)3-6/h1-3H,4-5H2 |
Clave InChI |
ISMWQLLPYDVFMA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CO1)C=C(C=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)

![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)







![6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
![(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B11788717.png)

